molecular formula C5HBrClN3 B11887511 3-Bromo-6-chloropyrazine-2-carbonitrile

3-Bromo-6-chloropyrazine-2-carbonitrile

Cat. No.: B11887511
M. Wt: 218.44 g/mol
InChI Key: MAVXRLPKVRBHJP-UHFFFAOYSA-N
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Description

3-Bromo-6-chloropyrazine-2-carbonitrile is an organic compound with the molecular formula C5HBrClN3 and a molecular weight of 218.44 g/mol . It is a pyrazine derivative, characterized by the presence of bromine, chlorine, and a nitrile group attached to the pyrazine ring. This compound is primarily used in scientific research and has applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-chloropyrazine-2-carbonitrile typically involves the halogenation of pyrazine derivatives. One common method is the bromination and chlorination of pyrazine-2-carbonitrile. The reaction conditions often include the use of bromine and chlorine reagents in the presence of a suitable catalyst and solvent .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods involve optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-chloropyrazine-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazine derivatives, while reduction can produce amines .

Scientific Research Applications

3-Bromo-6-chloropyrazine-2-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-6-chloropyrazine-2-carbonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-6-chloropyrazine-2-carbonitrile is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C5HBrClN3

Molecular Weight

218.44 g/mol

IUPAC Name

3-bromo-6-chloropyrazine-2-carbonitrile

InChI

InChI=1S/C5HBrClN3/c6-5-3(1-8)10-4(7)2-9-5/h2H

InChI Key

MAVXRLPKVRBHJP-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(C(=N1)Br)C#N)Cl

Origin of Product

United States

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